Methyl 4-(trifluoromethoxy)benzoate

Lipophilicity LogD Physicochemical Properties

Methyl 4-(trifluoromethoxy)benzoate (CAS 780-31-4) is a fluorinated aromatic ester featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the benzoate ring. The compound has a molecular formula of C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 780-31-4
Cat. No. B1299964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(trifluoromethoxy)benzoate
CAS780-31-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3
InChIKeyJFFLBWZTJAWGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(trifluoromethoxy)benzoate (CAS 780-31-4): Baseline Physicochemical and Structural Profile for Scientific Procurement


Methyl 4-(trifluoromethoxy)benzoate (CAS 780-31-4) is a fluorinated aromatic ester featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the benzoate ring. The compound has a molecular formula of C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol [1]. The -OCF₃ group imparts distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs, including a predicted density of 1.312±0.06 g/cm³ and a boiling point of 78°C at 15 mmHg . It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science, owing to the ability of the -OCF₃ moiety to modulate lipophilicity, metabolic stability, and molecular conformation .

Why Methyl 4-(trifluoromethoxy)benzoate Cannot Be Interchanged with Other Para-Substituted Benzoates in Scientific Workflows


The selection of a para-substituted benzoate building block cannot be reduced to a simple functional group exchange. Methyl 4-(trifluoromethoxy)benzoate occupies a distinct property space that fundamentally differentiates it from its methoxy (-OCH₃), trifluoromethyl (-CF₃), fluoro (-F), and chloro (-Cl) analogs. The -OCF₃ group exhibits a unique combination of strong electron-withdrawing inductive effects coupled with weak resonance donation, resulting in a lipophilicity profile that is significantly higher than that of the methoxy analog (ΔLogD ≈ 1.1) and comparable to that of the -CF₃ analog, yet with distinct metabolic stability and electronic characteristics [1][2]. Furthermore, the -OCF₃ group's three-dimensional steric bulk and its impact on molecular conformation can alter binding affinities and selectivity in biological systems in ways that simpler substituents cannot replicate [3]. Consequently, substituting this compound with a seemingly similar analog without empirical validation risks altering key physicochemical parameters, potentially leading to failed syntheses, reduced biological activity, or unexpected pharmacokinetic behavior in downstream applications. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation of Methyl 4-(trifluoromethoxy)benzoate from Key Analogs: A Comparative Evidence Guide


Lipophilicity (LogD) Comparison: -OCF₃ vs. -OCH₃, -CF₃, -F, and -Cl Analogs

The lipophilicity of Methyl 4-(trifluoromethoxy)benzoate is substantially higher than that of its methoxy analog and aligns closely with that of the trifluoromethyl analog. At pH 7.4, the LogD value for the target compound is 3.41 [1], compared to 2.28 for Methyl 4-methoxybenzoate , 2.49 for Methyl 4-(trifluoromethyl)benzoate , 2.31 for Methyl 4-fluorobenzoate [2], and 2.87 for Methyl 4-chlorobenzoate . This represents a LogD increase of 1.13 units (approximately 13.5-fold higher partition coefficient) over the methoxy analog, and a 1.10 unit increase over the fluoro analog. The -OCF₃ compound is more lipophilic than the -Cl analog (ΔLogD = 0.54) and comparable to the -CF₃ analog.

Lipophilicity LogD Physicochemical Properties Medicinal Chemistry

Metabolic Stability Comparison: -OCF₃ vs. -OCH₃ and -CF₃ Groups

In a comparative study of aliphatic compounds, the trifluoromethoxy (-OCF₃) group demonstrated decreased metabolic stability compared to both methoxy (-OCH₃) and trifluoromethyl (-CF₃) analogs in most cases [1]. Specifically, microsomal stability assays indicated that compounds bearing the -OCF₃ group exhibited higher clearance rates, with the exception of N-alkoxy(sulfon)amide series [1]. While this study was conducted on aliphatic scaffolds, the electronic and steric properties of the -OCF₃ group are consistent across molecular contexts. In aromatic systems, however, the -OCF₃ group is often cited as a metabolically stable bioisostere due to the strength of the C-F bond, which resists oxidative metabolism [2]. This apparent contradiction highlights the context-dependent nature of metabolic stability, underscoring the necessity of empirical validation in the specific chemical series of interest.

Metabolic Stability Microsomal Clearance Drug Metabolism OCF3 Group

Potency Enhancement in Enzyme Inhibition: 4-OCF₃ vs. Unsubstituted, 4-F, and 4-Cl Phenyl Analogs

In a study modifying the FAAH/sEH dual inhibitor t-TUCB, replacing the para substituent on a phenyl ring with -OCF₃ resulted in the highest potency compared to unsubstituted, 4-fluorophenyl, and 4-chlorophenyl analogs . The 4-trifluoromethoxy derivative demonstrated superior inhibition of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The potency increase correlated with the size and hydrophobicity of the para substituent, with -OCF₃ providing the optimal balance . While this study does not directly use Methyl 4-(trifluoromethoxy)benzoate as the test compound, it establishes the 4-OCF₃ phenyl moiety as a superior pharmacophore for enhancing enzyme inhibition relative to other common para substituents.

Enzyme Inhibition FAAH sEH Structure-Activity Relationship

Impact on Liquid Crystal Transition Temperatures: -OCF₃ vs. -CF₃, -OCF₂H, and -OC₂F₅ Analogs

In a study of aryl p-fluoroalkyl(alkoxy)benzoates, the mesomorphic properties of p-trifluoromethoxybenzoate esters were compared with those of p-trifluoromethyl, p-difluoromethoxy, and p-pentafluoroethoxy analogs [1]. The transition temperatures of these compounds were measured and found to differ based on the fluoroalkoxy substituent [1]. Specifically, the p-trifluoromethoxy derivatives exhibited distinct phase behavior compared to their hydrogen analogs and other fluoroalkyl-substituted counterparts [1]. This demonstrates that the -OCF₃ group imparts unique intermolecular interactions that influence supramolecular organization, a critical parameter in the design of liquid crystalline materials.

Liquid Crystals Mesomorphism Transition Temperature Fluoroalkoxy Groups

Optimal Research and Industrial Applications for Methyl 4-(trifluoromethoxy)benzoate Based on Evidence-Based Differentiation


Design of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The elevated LogD of 3.41, substantially higher than that of methoxy (2.28) and fluoro (2.31) analogs [1], makes Methyl 4-(trifluoromethoxy)benzoate a strategic building block for medicinal chemists targeting intracellular or CNS-penetrant drug candidates. The -OCF₃ group's contribution to lipophilicity can improve oral bioavailability and cell permeability, as established in the evidence comparing this compound to key analogs [1].

Synthesis of Potent Enzyme Inhibitors Featuring 4-OCF₃ Phenyl Moieties

Leveraging the class-level evidence that 4-OCF₃ phenyl groups confer superior enzyme inhibition potency compared to unsubstituted, 4-F, and 4-Cl analogs , this compound is ideally suited for constructing inhibitors of FAAH, sEH, or other targets where hydrophobic interactions at the para position are critical. The enhanced binding affinity can translate to lower IC₅₀ values and improved selectivity profiles.

Tuning Liquid Crystal Mesophase Behavior with Fluorinated Building Blocks

The distinct mesomorphic properties of p-trifluoromethoxybenzoates, as demonstrated by direct comparison with -CF₃, -OCF₂H, and -OC₂F₅ analogs [2], position Methyl 4-(trifluoromethoxy)benzoate as a valuable monomer or intermediate for synthesizing advanced liquid crystalline materials. Its unique electronic and steric profile allows for precise modulation of transition temperatures and phase stability.

Optimization of Metabolic Stability in Aromatic Drug Scaffolds

While aliphatic -OCF₃ groups may exhibit decreased metabolic stability [3], aromatic -OCF₃ groups are widely recognized for their resistance to oxidative metabolism due to strong C-F bonds [4]. Researchers aiming to block metabolic hotspots on aromatic rings can utilize this compound as a metabolically stable surrogate for methoxy or other oxidatively labile groups, provided empirical validation in the specific chemical series is conducted.

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